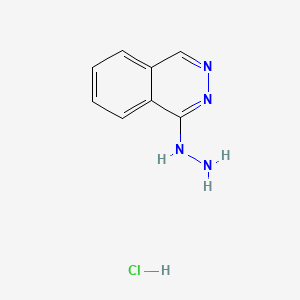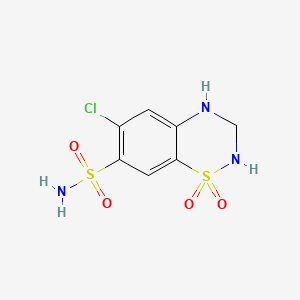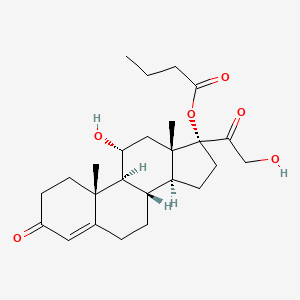
Fmoc-NH-PEG12-CH2CH2COOH
Vue d'ensemble
Description
Fmoc-NH-PEG2-CH2CH2COOH : est un composé principalement utilisé comme un lieur dans la synthèse des conjugués anticorps-médicaments (ADC) et des chimères de ciblage de la protéolyse (PROTAC). Le composé contient une amine protégée par le fluorenylméthyloxycarbonyle (Fmoc), un espaceur de polyéthylène glycol (PEG) et un groupe acide carboxylique terminal. L'espaceur PEG augmente la solubilité du composé dans les milieux aqueux, ce qui en fait un outil précieux dans diverses applications biochimiques .
Applications De Recherche Scientifique
Chemistry:
Linker in ADCs: Used to link antibodies to cytotoxic drugs, enhancing targeted drug delivery.
PROTAC Synthesis: Acts as a linker in the synthesis of PROTACs, which are used to degrade specific proteins.
Biology:
Protein Conjugation: Facilitates the conjugation of proteins for various biochemical assays.
Medicine:
Drug Delivery: Enhances the solubility and stability of drug molecules, improving their pharmacokinetic properties.
Industry:
Mécanisme D'action
Target of Action
Fmoc-NH-PEG12-CH2CH2COOH, also known as Fmoc-N-amido-PEG12-Acid, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are proteins that are recognized by the ligands attached to the linker .
Mode of Action
This compound interacts with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The compound, as part of a PROTAC, recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By recruiting an E3 ubiquitin ligase to the target protein, the compound facilitates the ubiquitination and subsequent degradation of the protein . This can lead to the modulation of cellular processes in which the target protein is involved.
Action Environment
The action of this compound is influenced by the intracellular environment. The efficiency of protein degradation depends on the presence and activity of the ubiquitin-proteasome system . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments , potentially influencing its efficacy and stability.
Analyse Biochimique
Biochemical Properties
Fmoc-NH-PEG12-CH2CH2COOH plays a significant role in biochemical reactions. It is useful in peptide synthesis and biomolecule synthesis . For example, it can be used to tether peptides to proteins or other large biomolecules, such as nucleic acids . The attachment of the hydrophobic peptide, NH2-PEG12, can effectively reduce aggregation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable amide bonds. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Fmoc-NH-PEG2-CH2CH2COOH implique généralement les étapes suivantes :
Protection par Fmoc : Le groupe amine est protégé par le groupe Fmoc pour empêcher les réactions indésirables lors des étapes suivantes.
Pégylation : L'espaceur PEG est introduit pour améliorer la solubilité et la flexibilité.
Carboxylation : Le groupe acide carboxylique terminal est ajouté pour faciliter la conjugaison avec d'autres molécules.
Méthodes de production industrielle : La production industrielle de Fmoc-NH-PEG2-CH2CH2COOH suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en vrac : De grandes quantités de matières premières sont mises en réaction dans des conditions contrôlées.
Purification : Le produit est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie.
Contrôle de la qualité : Le produit final est soumis à des tests rigoureux de contrôle de la qualité pour garantir la pureté et la cohérence
Analyse Des Réactions Chimiques
Types de réactions :
Déprotection : Le groupe Fmoc peut être éliminé dans des conditions basiques pour exposer l'amine libre.
Formation de liaison amide : L'acide carboxylique terminal peut réagir avec des groupes amine primaires en présence d'activateurs comme l'EDC ou le HATU pour former des liaisons amides stables.
Réactifs et conditions courants :
Déprotection : Conditions basiques telles que la pipéridine dans le diméthylformamide (DMF).
Formation de liaison amide : Activateurs comme l'EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) ou le HATU (1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Principaux produits :
Amine libre : Obtenue après déprotection du groupe Fmoc.
Conjugués amides : Formés en faisant réagir l'acide carboxylique terminal avec des amines primaires
Applications de la recherche scientifique
Chimie :
Lier dans les ADC : Utilisé pour lier les anticorps aux médicaments cytotoxiques, améliorant la délivrance ciblée des médicaments.
Synthèse de PROTAC : Agit comme un lieur dans la synthèse des PROTAC, qui sont utilisés pour dégrader des protéines spécifiques.
Biologie :
Conjugaison des protéines : Facilite la conjugaison des protéines pour diverses analyses biochimiques.
Médecine :
Délivrance de médicaments : Améliore la solubilité et la stabilité des molécules médicamenteuses, améliorant leurs propriétés pharmacocinétiques.
Industrie :
Bioconjugaison : Utilisé dans la production de bioconjugués pour des applications diagnostiques et thérapeutiques
Mécanisme d'action
Mécanisme :
Fonction de lieur : L'espaceur PEG offre une flexibilité et une solubilité, tandis que l'amine protégée par Fmoc et l'acide carboxylique terminal facilitent la conjugaison avec d'autres molécules.
Cibles moléculaires : Le composé lui-même n'a pas de cibles moléculaires spécifiques, mais il agit comme un lieur polyvalent dans diverses applications biochimiques
Comparaison Avec Des Composés Similaires
Composés similaires :
Fmoc-NH-PEG2-CH2COOH : Structure similaire, mais avec un espaceur PEG plus court.
Fmoc-NH-PEG30-CH2CH2COOH : Contient un espaceur PEG plus long, offrant une plus grande flexibilité et solubilité.
Unicité :
Longueur optimale du PEG : L'espaceur PEG2 dans Fmoc-NH-PEG2-CH2CH2COOH offre un équilibre entre la solubilité et la flexibilité, ce qui le rend adapté à un large éventail d'applications.
Polyvalence : La combinaison de la protection Fmoc, de l'espaceur PEG et de l'acide carboxylique terminal en fait un outil polyvalent dans les applications de recherche et industrielles
Propriétés
IUPAC Name |
3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLFJJLRVOHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679823 | |
| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850312-72-0, 872679-70-4 | |
| Record name | α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850312-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















